molecular formula C30H32Cl2N4O5 B1335929 N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022050-89-0

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine

Cat. No.: B1335929
CAS No.: 1022050-89-0
M. Wt: 599.5 g/mol
InChI Key: OFLJUXJLIDVVLM-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is a synthetic organic compound known for its unique chemical properties and applications. It is a derivative of rhodamine, a family of dyes known for their fluorescence. This compound is characterized by the presence of chloroacetamido groups, which enhance its reactivity and potential for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Rhodamine derivative, chloroacetyl chloride, triethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

    Procedure: The rhodamine derivative is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine involves its interaction with specific molecular targets. The chloroacetamido groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent binding can alter the function of the target molecules, making it useful for studying protein interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is unique due to the presence of chloroacetamido groups, which enhance its reactivity and allow for covalent binding to biomolecules. This makes it particularly useful for applications requiring stable and specific labeling of proteins and other targets .

Properties

IUPAC Name

2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJUXJLIDVVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392815
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022050-89-0
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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